molecular formula C9H14O3 B2959972 rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate CAS No. 2137434-22-9

rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2959972
CAS No.: 2137434-22-9
M. Wt: 170.208
InChI Key: XFLUTTJYLFPTLU-RYVOCIFZSA-N
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Description

rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound featuring a hydroxy group at position 6 and a methyl ester at position 3 of the bicyclo[3.2.0]heptane scaffold. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 198.21 g/mol . The compound’s stereochemistry (1R,5R) and functional groups influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3/t5-,6?,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUTTJYLFPTLU-RYVOCIFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2CC([C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:

    Cyclization Reaction: Starting from a suitable diene and a dienophile, a Diels-Alder reaction is performed to form the bicyclic core.

    Esterification: The carboxylate ester is introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate ester functional groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Functional Group Variations at Position 6

a. Amino-Substituted Analogs

  • rac-methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride (C₉H₁₆ClNO₂, MW: 205.69 g/mol): Replaces the hydroxy group with an amino group, introducing basicity. The hydrochloride salt enhances aqueous solubility compared to the free base . Applications: Potential as an intermediate in bioactive molecule synthesis (e.g., antibiotics or kinase inhibitors).

b. Hydroxyethyl-Substituted Carbapenem Analogs

  • (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-ethylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid :
    • Contains a hydroxyethyl group and an ethylsulfanyl substituent.
    • The 1-azabicyclo core and β-lactam ring classify it as a carbapenem antibiotic precursor .
    • Key Difference: The target compound lacks the β-lactam ring, reducing antibacterial activity but improving stability against β-lactamases.

Heteroatom Modifications in the Bicyclic Core

a. 3,6-Diaza Derivatives

  • The tert-butyl ester provides steric protection against enzymatic hydrolysis, making it suitable for prodrug strategies .

b. 2-Aza Derivatives

  • rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol (C₆H₁₁NO, MW: 113.16 g/mol): Features a single nitrogen atom at position 2 and a hydroxy group at position 5. Simplified structure compared to the target compound, with reduced steric hindrance .

Ester Group Variations

a. tert-Butyl Esters

  • tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2): Uses a tert-butyl ester instead of methyl, improving stability under acidic conditions. Applications: Widely used in peptide synthesis and as a protected intermediate .

b. Trifluoroacetate Salts

  • (1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate) (C₈H₁₃F₃N₂O₂, MW: 226.2 g/mol):
    • Trifluoroacetate counterion increases hydrophilicity and facilitates purification .

Structural and Functional Comparison Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications
rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate 6-hydroxy, methyl ester C₉H₁₄O₄ 198.21 High polarity due to hydroxy group; methyl ester may hydrolyze readily
rac-methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride 6-amino, methyl ester, HCl salt C₉H₁₆ClNO₂ 205.69 Enhanced solubility via HCl salt; amino group enables nucleophilic reactions
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 3,6-diaza, tert-butyl ester C₁₀H₁₈N₂O₂ 198.26 Increased basicity; tert-butyl ester resists hydrolysis
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-ethylsulfanyl-... (carbapenem analog) Hydroxyethyl, ethylsulfanyl, β-lactam ring C₁₁H₁₇NO₅S 275.32 Antibacterial scaffold; β-lactam ring confers reactivity but instability

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